4-(4-Bromothiophen-2-yl)but-3-en-2-one is an organic compound characterized by the presence of a bromine atom attached to a thiophene ring, which is further connected to a butenone moiety. This compound has the molecular formula and a molecular weight of 231.11 g/mol. The structure features both a bromothiophene and a butenone group, which contribute to its unique chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.
The major products from these reactions include:
The synthesis of 4-(4-Bromothiophen-2-yl)but-3-en-2-one typically involves:
4-(4-Bromothiophen-2-yl)but-3-en-2-one finds applications across various domains:
Studies on 4-(4-Bromothiophen-2-yl)but-3-en-2-one focus on its reactivity with biological molecules and synthetic intermediates. Understanding its binding affinity with enzymes or receptors can provide insights into its therapeutic potential. Additionally, examining interactions with other small molecules helps elucidate its role in complex chemical environments .
Several compounds share structural similarities with 4-(4-Bromothiophen-2-yl)but-3-en-2-one:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 4-(4-Bromophenyl)but-3-en-2-one | Contains a phenyl ring instead of a thiophene ring | Lacks the sulfur atom, affecting reactivity |
| 3-Bromothiophene | Simple thiophene structure without the butenone moiety | Less complex, fewer applications |
| 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole | More complex with additional functional groups | Greater structural complexity leads to different properties |
The uniqueness of 4-(4-Bromothiophen-2-yl)but-3-en-2-one lies in its combination of both a bromothiophene and a butenone moiety. This structural feature imparts distinct chemical reactivity that is advantageous for various research and industrial applications, setting it apart from similar compounds.